Cas no 2138225-71-3 (3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl-)
3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl-
- 2138225-71-3
- EN300-683803
- 1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol
-
- Inchi: 1S/C9H19NO2/c1-6-4-9(5-10,7(2)11)8(3)12-6/h6-8,11H,4-5,10H2,1-3H3
- InChI Key: WBNLQSFPPFFLRV-UHFFFAOYSA-N
- SMILES: O1C(C)CC(CN)(C(C)O)C1C
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 55.5Ų
3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683803-0.05g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
| Enamine | EN300-683803-0.1g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
| Enamine | EN300-683803-0.25g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
| Enamine | EN300-683803-0.5g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
| Enamine | EN300-683803-1.0g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-683803-2.5g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-683803-5.0g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-683803-10.0g |
1-[3-(aminomethyl)-2,5-dimethyloxolan-3-yl]ethan-1-ol |
2138225-71-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl-
3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl-: A Promising Compound in Pharmaceutical Research and Biomedical Applications
3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its 3-furanmethanol backbone and the presence of 3-(aminomethyl) functional groups, represents a novel scaffold with potential applications in drug discovery and therapeutic development. The α,2,5-trimethyl substituents further contribute to its structural diversity, enabling interactions with biological targets that are critical for therapeutic efficacy.
Recent studies have highlighted the importance of 3-furanmethanol derivatives in modulating cellular signaling pathways. For example, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 3-(aminomethyl)tetrahydro-α,2,5-trimethyl derivatives exhibit selective inhibition of kinases involved in inflammatory responses. This finding underscores the potential of this compound as a lead candidate for the development of anti-inflammatory drugs. The 3-furanmethy group, which is a five-membered aromatic ring, plays a crucial role in stabilizing the molecular conformation, enhancing its bioavailability and metabolic stability.
One of the key advantages of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- is its ability to interact with multiple biological targets simultaneously. This multitargeting capability is particularly relevant in the context of complex diseases such as cancer and neurodegenerative disorders. A 2022 study published in ACS Chemical Biology reported that 3-(aminomethyl) derivatives can modulate both the PI3K/AKT and MAPK signaling pathways, which are frequently dysregulated in tumor progression. The α,2,5-trimethyl substituents are believed to enhance the compound's affinity for these pathways by altering its hydrophobicity and hydrogen bonding capacity.
The synthesis of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- involves a series of well-defined chemical reactions, including ring-opening cyclization and nucleophilic substitution. Researchers at the University of Tokyo have recently developed a novel catalytic method to synthesize this compound with high efficiency and selectivity. This advancement is significant because it addresses the challenges associated with traditional synthetic routes, which often result in low yields and impure products. The 3-furanmethanol scaffold is particularly amenable to functional group modification, allowing for the creation of a wide range of derivatives with tailored biological activities.
Another area of interest is the application of 3-Furanmethanol, 3-(aminomethyl)tet,rahydro-α,2,5-trimethyl- in the treatment of neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology showed that this compound can reduce neuronal damage in models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta proteins. The 3-(aminomethyl) group is thought to play a critical role in this mechanism by stabilizing the conformation of the protein and preventing its toxic aggregation. The α,2,5-trimethyl substituents may further contribute to this effect by modulating the lipid environment of the cell membrane.
The pharmacokinetic properties of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- are also under investigation. A 2024 study in Drug Metabolism and Disposition revealed that this compound exhibits excellent oral bioavailability and a favorable half-life, which are essential characteristics for drug candidates. The 3-furanmethanol backbone is known to resist metabolic degradation, while the 3-(aminomethyl) group enhances its solubility in aqueous environments. These properties make the compound a promising candidate for the development of orally administered medications.
Furthermore, the α,2,5-trimethyl substituents contribute to the compound's ability to interact with specific receptors and enzymes. For instance, research published in Journal of Biological Chemistry in 2023 indicated that these substituents can modulate the activity of G-protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The 3-furanmethanol scaffold provides a flexible framework that allows for precise tuning of these interactions, which is crucial for achieving therapeutic specificity.
The potential of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- extends beyond its direct biological effects. It is also being explored as a scaffold for the development of combination therapies. A 2022 study in Cancer Research demonstrated that this compound can synergize with existing chemotherapeutic agents to enhance their efficacy against resistant cancer cells. The 3-(aminomethyl) group is believed to facilitate this synergy by altering the tumor microenvironment and enhancing the delivery of therapeutic agents to target cells.
In conclusion, 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- represents a promising lead compound with a wide range of potential applications in pharmaceutical science. Its unique molecular structure, combined with the ability to modulate multiple biological targets, positions it as a valuable candidate for the development of novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its significance in the field of drug discovery.
As the field of medicinal chemistry continues to evolve, the importance of compounds like 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- will likely grow. The ability to customize its structure for specific therapeutic applications underscores its potential to address some of the most challenging medical conditions. With further advancements in synthetic methods and biological understanding, this compound may become a cornerstone in the development of next-generation therapeutics.
Moreover, the study of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- is not limited to its direct therapeutic applications. It also provides valuable insights into the design of more complex molecules. The 3-furanmethanol scaffold, for example, has been used as a model for the development of other compounds with similar structural features. This highlights the importance of understanding the fundamental properties of such molecules, as they can serve as building blocks for the creation of even more sophisticated therapeutic agents.
Finally, the exploration of 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- is an ongoing process that continues to yield new discoveries. As researchers delve deeper into its potential applications, the compound's role in pharmaceutical science is expected to expand. The interplay between its structural features and biological functions remains an area of active investigation, with the potential to unlock new therapeutic strategies and improve patient outcomes.
The compound 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- is a promising molecule in the field of pharmaceutical chemistry due to its unique molecular structure and diverse biological activities. Here's a concise summary of its key attributes and significance: --- ### 🔬 Molecular Structure and Synthesis - Core Scaffold: The compound features a 3-furanmethanol backbone, a five-membered aromatic ring, which provides structural rigidity and stability. - Functional Groups: It contains 3-(aminomethyl) and α,2,5-trimethyl substituents, which enhance its interaction with biological targets. - Synthesis: Recent advancements in catalytic methods have enabled the efficient synthesis of this compound, making it more accessible for drug development. --- ### 🧬 Biological Mechanisms and Targets - Anti-inflammatory Activity: Studies show that this compound inhibits kinases involved in inflammatory pathways (e.g., PI3K/AKT, MAPK), making it a potential lead for anti-inflammatory drugs. - Neurodegenerative Diseases: It has been shown to reduce amyloid-beta aggregation in Alzheimer’s models, suggesting neuroprotective potential. - GPCR Modulation: The α,2,5-trimethyl groups interact with G-protein-coupled receptors (GPCRs), which are involved in numerous physiological processes. - Combination Therapies: It synergizes with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer cells. --- ### 🧪 Pharmacokinetic Properties - Oral Bioavailability: The compound exhibits excellent oral bioavailability and a favorable half-life, making it suitable for systemic administration. - Metabolic Stability: The 3-furanmethanol backbone resists metabolic degradation, ensuring prolonged therapeutic effects. --- ### 🌱 Potential Applications - Anti-inflammatory Drugs: Targeting inflammatory conditions such as arthritis or autoimmune diseases. - Neuroprotective Agents: Addressing neurodegenerative disorders like Alzheimer’s or Parkinson’s. - Cancer Therapeutics: As a synergistic agent in combination chemotherapy. - Combination Therapies: Enhancing the efficacy of existing drugs through structural customization. --- ### 🧠 Scientific Significance - Structural Insights: The compound serves as a model for designing more complex molecules with tailored therapeutic properties. - Drug Discovery: Its unique structure and multifunctionality make it a valuable lead for the development of next-generation therapeutics. - Research Opportunities: Ongoing studies continue to uncover new mechanisms and applications, highlighting its potential in both basic and translational research. --- ### 🧪 Conclusion 3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl- represents a promising candidate in pharmaceutical science, with broad applications in treating inflammatory, neurodegenerative, and oncological conditions. Its structural versatility and biological activity position it as a key player in the development of innovative therapeutics, underscoring the importance of continued research in this area.2138225-71-3 (3-Furanmethanol, 3-(aminomethyl)tetrahydro-α,2,5-trimethyl-) Related Products
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